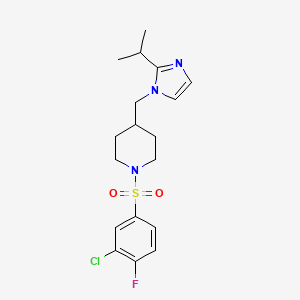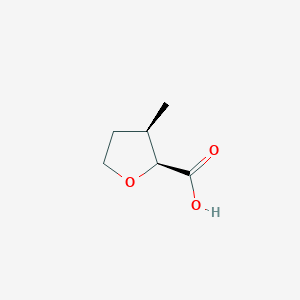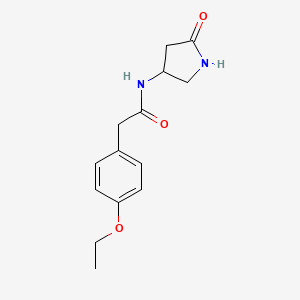![molecular formula C19H22N4O3S B2439466 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone CAS No. 2034615-15-9](/img/structure/B2439466.png)
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Characterization and Application in Imaging
The chemical compound "(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone" has not been directly identified in the papers retrieved. However, research on similar compounds, particularly those involving piperazine and sulfonyl phenyl groups, provides insights into their potential applications in scientific research, notably in pharmacokinetics, drug metabolism, and imaging studies.
Drug Metabolism and Pharmacokinetics : Studies on compounds structurally related to the mentioned chemical have focused on their metabolism and disposition within biological systems. For instance, research involving drugs like venetoclax and SB-649868 highlights the extensive metabolic processes these compounds undergo post-administration, including oxidation, glucuronidation, and excretion through bile and urine (Liu et al., 2017); (Renzulli et al., 2011). These findings are crucial for developing a biomathematical model for interpreting drug kinetics, particularly for imaging studies using positron emission tomography (PET) or similar modalities.
Application in PET Imaging : A novel radiopharmaceutical, [18F]DASA-23, has been developed for PET imaging to measure pyruvate kinase M2 levels, a biomarker of cancer metabolism, especially in gliomas. This work underscores the potential of specific chemical compounds in enhancing signal contrast in PET studies and developing non-invasive imaging techniques for cancer diagnosis (Patel et al., 2019).
Insights into Toxicology and Safety Profiles : The safety and metabolic profile of compounds like 4-methylpyrazole, which share functional groups with the specified chemical, have been investigated to understand their effects on human health, especially concerning their use as potential treatments for intoxications and reactions due to substance misuse (Jacobsen et al., 1988). Such studies are paramount in determining the dosage, side effects, and therapeutic window of new drugs.
Exploration of Mechanisms of Action in Disease Modulation : Compounds with similar structures have been examined for their role in modulating disease pathways, including their potential effects on learning and memory through interactions with glutamate receptors (Gravius et al., 2005). This research area opens avenues for developing novel therapeutics for neuropsychiatric disorders and understanding the underlying pathophysiology.
properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBFNVCBVOSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2439383.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2439384.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2439387.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)
![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)





![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)
![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)